molecular formula C14H28N2O3 B12452796 tert-butyl (2S)-2-[(2-methoxypropylamino)methyl]pyrrolidine-1-carboxylate

tert-butyl (2S)-2-[(2-methoxypropylamino)methyl]pyrrolidine-1-carboxylate

Cat. No.: B12452796
M. Wt: 272.38 g/mol
InChI Key: CHIPLMYZKWXMOQ-KIYNQFGBSA-N
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Description

Tert-butyl (2S)-2-[(2-methoxypropylamino)methyl]pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[(2-methoxypropylamino)methyl]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxypropylamino Group: This step involves the reaction of the pyrrolidine ring with 2-methoxypropylamine under controlled conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.

    Reduction: Reduction reactions may target the carboxylate group or the pyrrolidine ring.

    Substitution: The compound can participate in substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2S)-2-[(2-methoxypropylamino)methyl]pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of pyrrolidine derivatives on various biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine

In medicine, derivatives of pyrrolidine carboxylates are often explored for their potential therapeutic properties. They may be investigated for their effects on specific biological targets, such as enzymes or receptors.

Industry

In industrial applications, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(2-methoxypropylamino)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-1-carboxylate Derivatives: Compounds with similar structures but different substituents.

    Methoxypropylamino Compounds: Compounds with the methoxypropylamino group but different core structures.

Uniqueness

Tert-butyl (2S)-2-[(2-methoxypropylamino)methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

tert-butyl (2S)-2-[(2-methoxypropylamino)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H28N2O3/c1-11(18-5)9-15-10-12-7-6-8-16(12)13(17)19-14(2,3)4/h11-12,15H,6-10H2,1-5H3/t11?,12-/m0/s1

InChI Key

CHIPLMYZKWXMOQ-KIYNQFGBSA-N

Isomeric SMILES

CC(CNC[C@@H]1CCCN1C(=O)OC(C)(C)C)OC

Canonical SMILES

CC(CNCC1CCCN1C(=O)OC(C)(C)C)OC

Origin of Product

United States

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